(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate
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Overview
Description
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorenyl group and a cyanopyridine moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorenyl Group: The fluorenyl group is introduced via a nucleophilic substitution reaction, where the piperazine reacts with fluorenyl halides in the presence of a base.
Attachment of the Cyanopyridine Moiety: The final step involves the reaction of the fluorenyl-substituted piperazine with 4-cyanopyridine-2-carboxylic acid or its derivatives under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyanopyridine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenyl or cyanopyridine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine derivatives of the cyanopyridine moiety.
Scientific Research Applications
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate: shares similarities with other piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a fluorenyl group and a cyanopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C24H20N4O2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C24H20N4O2/c25-16-17-9-10-26-22(15-17)30-24(29)28-13-11-27(12-14-28)23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,15,23H,11-14H2 |
InChI Key |
FXNXCSUZLHXTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=NC=CC(=C5)C#N |
Origin of Product |
United States |
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